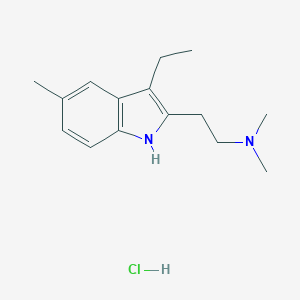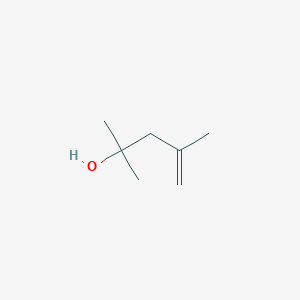
2,4-Dimethyl-4-penten-2-ol
Übersicht
Beschreibung
Synthesis Analysis
2,4-Dimethyl-4-penten-2-ol can be synthesized through various chemical reactions. For instance, it reacts with cyclopentadiene in an acidic two-phase system, yielding epimeric norbornenylcarbinols and isomeric allylcyclopentenols, among other products. This stepwise Diels-Alder-like cyclization showcases the compound's reactivity and potential in synthesizing complex molecular structures (Vathke-Ernst & Hoffmann, 1981).
Molecular Structure Analysis
The molecular structure and conformation of similar compounds like 4-penten-1-ol have been explored through studies like gas electron diffraction, revealing insights into the conformational mixture dominated by interactions such as OH...π (Trætteberg et al., 1985). Although not directly related to 2,4-Dimethyl-4-penten-2-ol, these studies provide a foundational understanding of the structural aspects of similar compounds.
Chemical Reactions and Properties
Chemical reactions involving 2,4-Dimethyl-4-penten-2-ol demonstrate its versatility. For example, its reaction with acetaldehyde under acidic conditions leads to a mixture of tetrahydropyrans, suggesting a hemiacetal intermediate. This stereochemical outcome underscores the compound's reactivity and potential for complex reaction pathways (Tavernier et al., 2010).
Physical Properties Analysis
The physical properties of 2,4-Dimethyl-4-penten-2-ol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. However, specific studies focusing on these properties were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, play a significant role in its applications. The compound's involvement in cycloaddition reactions, as well as its reactivity under acidic conditions, highlights its chemical behavior and potential for synthesizing novel compounds (Hoffmann & Vathke-Ernst, 1981).
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Organic Synthesis
4-Methyl-4-penten-2-ol, a closely related compound to 2,4-Dimethyl-4-penten-2-ol, has been studied for its reactions in acidic medium with acetaldehyde, leading to tetrahydropyran derivatives. This process indicates the potential of 2,4-Dimethyl-4-penten-2-ol in stereochemical control within organic synthesis, particularly in forming cyclic ethers and investigating the stereochemical outcomes of such reactions. It suggests a mechanism involving hemiacetal intermediates, offering insight into stereoselective synthesis strategies (Tavernier, Anteunis, & Hosten, 2010).
Halocyclization Mechanisms
The halocyclization reaction of 4-penten-1-ol, mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates, was investigated, showcasing the compound's role in understanding the influence of substituents on reaction mechanisms. This research provides valuable insights into the halocyclization process, relevant for the development of novel halogenated organic compounds (Cui & Brown, 2000).
Oxidative Chlorination
Substituted 4-pentenols undergo regio- and stereoselective chlorocyclization, highlighting the use of 2,4-Dimethyl-4-penten-2-ol in oxidative chlorination processes. This method is essential for the synthesis of chlorinated organic compounds, offering a pathway to diverse chemical syntheses with applications in materials science and pharmaceuticals (Brücher & Hartung, 2014).
Olefin Oligomerization
The use of 2,4-Dimethyl-4-penten-2-ol in olefin oligomerization, particularly in the context of nickel MCM-41 complexes with β-diimine ligands, demonstrates its role in catalysis and material science. This research highlights the potential of 2,4-Dimethyl-4-penten-2-ol in creating complex molecular structures, essential for the development of new materials and chemical processes (Rossetto et al., 2015).
Antimicrobial Applications
Research into 2-pyridones containing sulfonamide moieties, starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, a derivative of 2,4-Dimethyl-4-penten-2-ol, suggests potential biological activity, including bactericidal and fungicidal properties. This application indicates the compound's relevance in medicinal chemistry and pharmaceutical research, underscoring the versatility of 2,4-Dimethyl-4-penten-2-ol in synthesizing biologically active molecules (El-Mariah & Nassar, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dimethylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h8H,1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWMKLMWCPTKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173487 | |
| Record name | 2,4-Dimethyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-4-penten-2-ol | |
CAS RN |
19781-53-4 | |
| Record name | 2,4-Dimethyl-4-penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



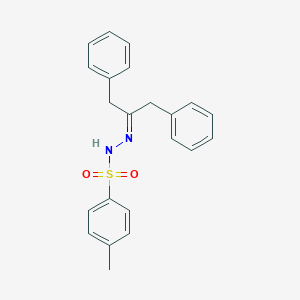
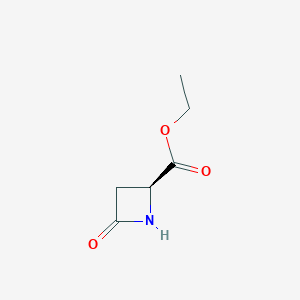
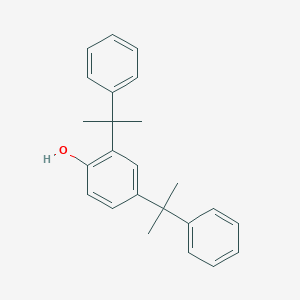
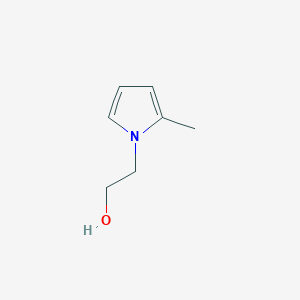



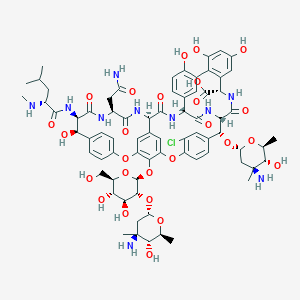
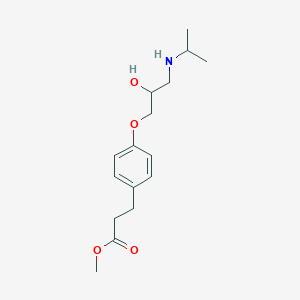
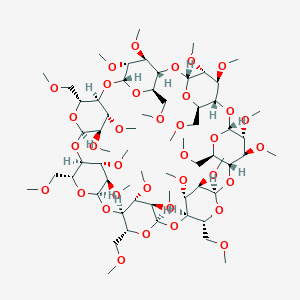
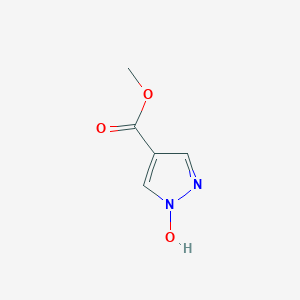
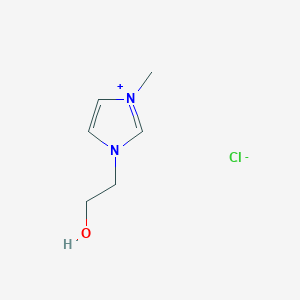
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
